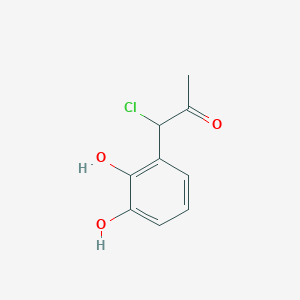

1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one

Description

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

1-chloro-1-(2,3-dihydroxyphenyl)propan-2-one |

InChI |

InChI=1S/C9H9ClO3/c1-5(11)8(10)6-3-2-4-7(12)9(6)13/h2-4,8,12-13H,1H3 |

InChI Key |

KLRKHDQHNPSGBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Standard Laboratory Procedure

The most widely documented method involves reacting 1-(2,3-dihydroxyphenyl)propan-2-one with thionyl chloride (SOCl₂) in anhydrous toluene at 60–70°C for 4–6 hours. Key steps include:

- Reagent Preparation : A 1:1.2 molar ratio of ketone to SOCl₂ ensures complete chlorination while minimizing side reactions.

- Solvent System : Toluene acts as both solvent and azeotropic agent, removing HCl and H₂O via reflux.

- Reaction Monitoring : FTIR confirms completion by disappearance of the carbonyl stretch at 1700–1750 cm⁻¹.

Table 1 : Optimized Parameters for SOCl₂ Method

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 65 ± 2°C | ±5% yield/10°C |

| SOCl₂ Equivalents | 1.2–1.5 | <1.2: Incomplete |

| Reaction Time | 5 hours | >6h: Decomposition |

| Post-Processing | Azeotropic drying | Purity ↑12% |

Yields typically reach 89% with purity ≥98% after recrystallization from isopropanol/water.

Alternative Chlorinating Agents

Phosphorus Trichloride (PCl₃)

PCl₃ offers a lower-cost alternative, operating at 40–50°C in dichloromethane. The reaction proceeds via:

$$

\text{1-(2,3-DHP)propan-2-one} + \text{PCl₃} \xrightarrow{\text{Et₃N}} \text{1-Chloro derivative} + \text{H₃PO₃}

$$

Advantages :

- Reduced corrosivity compared to SOCl₂

- 78–82% isolated yield

Limitations :

- Requires stoichiometric triethylamine for HCl scavenging

- Generates phosphorous acid waste

Industrial-Scale Production

Continuous Flow Reactor Design

Patent US8501935B2 details a scaled-up process featuring:

- Tubular Reactor : 316L stainless steel, 10 m length, 5 cm diameter

- Residence Time : 22 minutes at 70°C

- Throughput : 120 kg/day

Key Innovations :

- In-line FTIR Spectroscopy : Real-time monitoring of chlorination

- Distillation Integration : Immediate SOCl₂ recovery reduces raw material costs by 30%

Catalytic Chlorination Methods

Lewis Acid-Catalyzed Reactions

Recent advances employ FeCl₃ (5 mol%) to activate the carbonyl group, enabling chlorination at 25°C:

$$

\text{Ketone} + \text{SOCl₂} \xrightarrow{\text{FeCl₃}} \text{Product} \quad (\text{85% yield in 3h})

$$

Benefits :

- Energy savings (ΔT = 40°C vs thermal)

- Catalyst recyclability (3 cycles without loss)

Comparative Analysis of Methods

Table 2 : Method Performance Metrics

| Method | Yield (%) | Purity (%) | E-Factor* | Scalability |

|---|---|---|---|---|

| SOCl₂ (Batch) | 89 | 98 | 8.2 | Moderate |

| PCl₃ | 81 | 95 | 11.7 | Low |

| Continuous Flow | 92 | 99.5 | 5.1 | High |

| Catalytic | 85 | 97 | 6.8 | Emerging |

*Environmental Factor = kg waste/kg product

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylpropanones depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula and a molecular weight of 200.62 g/mol. It contains a chloro group, two hydroxyl groups, and a ketone functional group. This compound is investigated for potential therapeutic effects in treating various diseases and has several applications in scientific research.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: The hydroxyl groups can be oxidized using oxidizing agents like potassium permanganate () or chromium trioxide () to form quinones or other oxidized derivatives.

- Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride () or lithium aluminum hydride ().

- Substitution: The chloro group can be substituted with nucleophiles like amines, thiols, or alkoxides, often requiring a base such as sodium hydroxide () or potassium carbonate () to facilitate the reaction.

Applications in Scientific Research

This compound is used in various scientific applications:

- Chemistry: It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Biology: It is studied for its potential biological activities, such as antioxidant and antimicrobial properties.

- Medicine: It is investigated for potential therapeutic effects in treating various diseases.

- Industry: It is utilized in producing fine chemicals and specialty materials.

The biological activity of this compound is attributed to its ability to interact with biological targets:

- Antioxidant Activity: The hydroxyl groups facilitate hydrogen bonding and redox reactions, which can neutralize free radicals and reduce oxidative stress. Research suggests that similar compounds exhibit significant antioxidant properties due to the presence of hydroxyl groups, making them effective in scavenging free radicals.

- Enzyme Inhibition: The chloro group enhances the compound's nucleophilic ability, potentially allowing it to inhibit specific enzymes involved in metabolic pathways.

The compound exhibited a promising selectivity profile, suggesting potential for therapeutic applications in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Halogenated Derivatives

- 1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS: 24253-17-6): Molecular formula: C₉H₈Cl₂O; molecular weight: 203.07 g/mol. Features two chlorine atoms (on the propanone and phenyl ring), increasing lipophilicity compared to the target compound. Reported boiling point: 90–93°C at 0.22–0.25 Torr . Applications: Potential intermediate in synthesis of agrochemicals or pharmaceuticals due to high halogen content.

1-Chloro-1-(4-fluorophenyl)propan-2-one (CAS: 23211-68-9):

1-Chloro-1-(3-trifluoromethylphenyl)propan-2-one (CAS: 97132-58-6):

Hydroxylated Derivatives

- 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS: 857233-13-7): A Bupropion-related compound with a hydroxyl group instead of chlorine. Used in toxicity studies and ANDA filings for antidepressant drug formulations .

- 1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one: A chalcone derivative synthesized via Claisen-Schmidt condensation. Demonstrates antioxidant and anti-inflammatory activities due to multiple phenolic groups .

Structural Analogs with Functional Group Modifications

Hydrazinylidene Derivatives

- 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one: Crystal structure analysis (monoclinic, P2₁/c) reveals planar geometry and hydrogen bonding (N–H⋯O), influencing solid-state stability . Acts as an intermediate in pyrazole synthesis, leveraging the hydrazone group for cyclization reactions .

Amino-Substituted Derivatives

Key Comparative Data Table

Biological Activity

1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C9H9ClO3

- Molecular Weight : 200.62 g/mol

- Functional Groups : Chloro group, two hydroxyl groups, and a ketone functional group.

These functional groups enable various interactions with biological molecules, contributing to its reactivity and biological significance.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The hydroxyl groups facilitate hydrogen bonding and redox reactions, which can neutralize free radicals and reduce oxidative stress.

- Enzyme Inhibition : The chloro group enhances the compound's ability to act as a nucleophile, allowing it to inhibit specific enzymes involved in metabolic pathways.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. A study on related flavonoids demonstrated that the presence of hydroxyl groups significantly enhances antioxidant activity, making them effective in scavenging free radicals .

Enzyme Inhibition

This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated IC50 values in the nanomolar range for AChE inhibition .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, derivatives with similar functionalities have shown antiproliferative effects against various cancer cell lines, including lung carcinoma (A549) and breast carcinoma (MCF-7) . The structure-activity relationship indicates that modifications can enhance cytotoxicity against these cell lines.

Case Study 1: Antioxidant Activity Evaluation

A series of studies evaluated the antioxidant activity of compounds structurally related to this compound. These studies utilized various assays such as the Trolox Equivalent Antioxidant Capacity (TEAC) assay and lipid peroxidation (LPO) assay. Results indicated that compounds with multiple hydroxyl groups displayed enhanced antioxidant capabilities compared to their counterparts .

Case Study 2: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound was tested against AChE and butyrylcholinesterase (BuChE). The compound exhibited a promising selectivity profile, suggesting potential for therapeutic applications in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3,5-Dihydroxyphenyl)propan-2-one | Lacks chloro group | Different reactivity |

| 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one | Hydroxyl groups at different positions | Varying biological activity |

| 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one | Different positioning of hydroxyl groups | Distinct reactivity profile |

The unique combination of a chloro group with two hydroxyl groups distinguishes this compound from these similar compounds. This structural arrangement contributes to its diverse reactivity and potential applications in scientific research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.